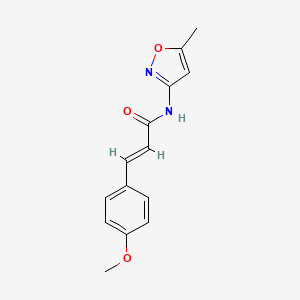

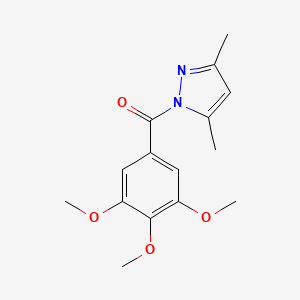

![molecular formula C18H15NO4S B5621525 methyl 3-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B5621525.png)

methyl 3-[(2-naphthylsulfonyl)amino]benzoate

説明

Synthesis Analysis

Methyl 3-[(2-naphthylsulfonyl)amino]benzoate and its derivatives have been synthesized through multiple step reactions involving sulfonamide compounds. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was prepared from 4-methyl benzene sulfonyl chloride and 1-naphthyl amine, showcasing the foundational steps in creating complex sulfonamide derivatives (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure and vibrational analysis of sulfonamide derivatives have been extensively studied using experimental and theoretical methods, including Density Functional Theory (DFT). These analyses confirm the electronic delocalization within the molecules, highlighting their stability and reactivity potential (Vetrivelan, 2019).

Chemical Reactions and Properties

Studies have detailed the chemical reactions sulfonamide derivatives undergo, focusing on their electronic structure and reactivity. For example, the reactivity descriptors calculated through DFT methods indicate a capacity for charge transfer within these molecules, suggesting their potential in various chemical reactions (Vetrivelan, 2019).

Physical Properties Analysis

The physical properties of this compound derivatives have been characterized using techniques such as FTIR, NMR, and X-ray diffraction. These studies provide valuable information on the compound's crystalline structure and thermal stability, which are crucial for understanding its behavior under different environmental conditions (Sarojini et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity and stability, have been explored through various analyses, including NBO, HOMO-LUMO, and molecular docking studies. These investigations reveal their antimicrobial activity and potential inhibitor activities, underlining the chemical versatility and application potential of this compound derivatives (Vetrivelan, 2019).

作用機序

Target of Action

Methyl 3-[(2-naphthylsulfonyl)amino]benzoate, also known as MSAB, primarily targets the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and survival. It is particularly important in the regulation of gene expression, cell behavior, cell adhesion, and cell polarity.

Mode of Action

MSAB acts by binding to β-catenin , a key protein in the Wnt/β-catenin signaling pathway . This binding promotes the degradation of β-catenin, thereby inhibiting the pathway . The compound displays possible cholinergic properties, potentiates dopamine, and partially inhibits serotonin .

Biochemical Pathways

By inhibiting the Wnt/β-catenin signaling pathway, MSAB affects various downstream effects. It specifically downregulates Wnt/β-catenin target genes . This leads to a decrease in cell viability of Wnt-dependent cells, while showing little effect on Wnt-independent cells .

Pharmacokinetics

It’s known that msab is administered orally

Result of Action

The inhibition of the Wnt/β-catenin signaling pathway by MSAB results in the suppression of the expansion of established tumors from Wnt-dependent cancer cells . It exhibits anti-proliferation efficacy against Wnt-dependent cancer growth both in vitro and in vivo .

Safety and Hazards

特性

IUPAC Name |

methyl 3-(naphthalen-2-ylsulfonylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c1-23-18(20)15-7-4-8-16(11-15)19-24(21,22)17-10-9-13-5-2-3-6-14(13)12-17/h2-12,19H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTWYACHDBDARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5621446.png)

![2-ethyl-9-(N-methylglycyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5621460.png)

![cis-3a-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5621474.png)

![N-ethyl-2-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine](/img/structure/B5621491.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-phenoxy-2-furamide](/img/structure/B5621494.png)

![8-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5621497.png)

![2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5621505.png)

![2-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5621543.png)

![2-benzyl-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621549.png)